molecular formula C14H15NO4S B12127836 N-(4-hydroxy-2-methylphenyl)-4-methoxybenzenesulfonamide

N-(4-hydroxy-2-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12127836
M. Wt: 293.34 g/mol
InChI Key: YYODLFYHFRMKGF-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy, methyl, and methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide typically involves the reaction of 4-hydroxy-2-methylphenylamine with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of N-(4-hydroxy-2-methyl-phenyl)-4-methoxybenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylacetophenone: Shares the hydroxy and methyl groups but lacks the sulfonamide and methoxy groups.

    4-Methoxybenzenesulfonamide: Contains the sulfonamide and methoxy groups but lacks the hydroxy and methyl groups.

Uniqueness

N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide is unique due to the combination of hydroxy, methyl, methoxy, and sulfonamide groups in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H15NO4S/c1-10-9-11(16)3-8-14(10)15-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,15-16H,1-2H3

InChI Key

YYODLFYHFRMKGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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